molecular formula C22H21FN4O3S B2442222 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-36-6

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Numéro de catalogue: B2442222
Numéro CAS: 1251620-36-6
Poids moléculaire: 440.49
Clé InChI: OCWUVWCUIXKMAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(14-16-5-4-6-17(23)13-16)18-7-9-19(30-2)10-8-18/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUVWCUIXKMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a triazole ring, a pyridine moiety, and sulfonamide functional groups. Its molecular formula is C19H21FN4O2SC_{19}H_{21}FN_4O_2S.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. In particular, 3-ethyl-N-[(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated significant in vitro activity against Plasmodium falciparum, with an inhibitory concentration (IC50) of 2.24 µM. This suggests a promising avenue for the development of new antimalarial agents based on this scaffold .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. The [1,2,4]triazole framework has been associated with a range of pharmacological activities including antibacterial effects. For instance, derivatives of this triazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the triazole and pyridine rings can significantly influence the compound's potency and selectivity against target pathogens. For example:

  • Substituent Effects : The incorporation of fluorine and methoxy groups has been shown to enhance both solubility and biological activity.
  • Pyridine Variants : Modifications in the pyridine ring can lead to variations in antimicrobial efficacy and selectivity.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Antimalarial Efficacy : A virtual library screening identified several triazolo-pyridine derivatives with promising antimalarial activity. The study synthesized 25 selected hits for further evaluation .
  • Antimicrobial Evaluation : A series of triazole derivatives were tested against a panel of bacterial strains, revealing significant antibacterial activity that supports further development as potential therapeutic agents .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide:

Biological ActivityTarget Pathogen/ConditionIC50/MIC ValuesReferences
AntimalarialPlasmodium falciparumIC50 = 2.24 µM
AntibacterialStaphylococcus aureusMIC = 0.125–8 µg/mL
AntibacterialEscherichia coliMIC = 0.125–8 µg/mL

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The incorporation of this scaffold into the structure of triazolo-pyridine derivatives has been shown to enhance activity against a range of bacterial strains. For instance:

  • Antibacterial Studies : In one study, derivatives of triazole exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like fluorine can further increase antibacterial potency .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its ability to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival. Triazole derivatives have been explored for their effects on various cancer cell lines, demonstrating promising cytotoxic effects .

Study 1: Antimicrobial Efficacy

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. The study revealed that specific substitutions on the triazole ring significantly influenced their efficacy against both gram-positive and gram-negative bacteria. The compound showed enhanced activity compared to traditional antibiotics, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazolo-pyridine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell death. Specifically, the study highlighted that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics .

Structural Insights and Interaction Studies

Recent crystallographic studies have provided insights into the molecular interactions of triazolo-pyridine compounds. The crystal structure reveals stabilizing interactions such as C–H···N and C–H···π interactions that may contribute to the biological activity observed in vitro . Understanding these interactions is crucial for optimizing the design of new derivatives with enhanced pharmacological profiles.

Summary Table of Activities

Activity TypeObserved EffectsReference
AntibacterialMICs as low as 0.125 μg/mL against S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Structural InteractionsStabilizing C–H···N and C–H···π interactions

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.